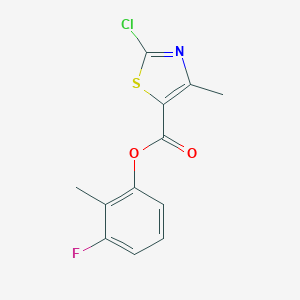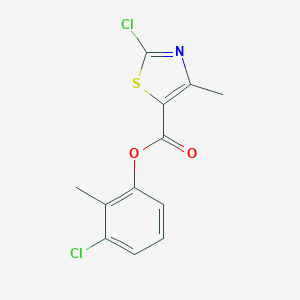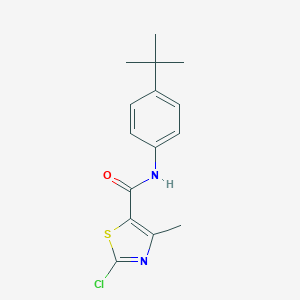![molecular formula C13H11F3N4S B287435 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287435.png)
6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It belongs to the class of triazolo-thiadiazole derivatives, which have been shown to possess a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions. In preclinical studies, it has also been shown to have potential as an anticancer agent, with the ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a versatile compound for scientific research. Its antimicrobial, anti-inflammatory, and anticancer properties make it a promising candidate for a range of studies. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include investigating its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its efficacy in vivo. Additionally, research could focus on developing derivatives of the compound with improved properties for specific applications.
Synthesemethoden
The synthesis of 6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step process involving the reaction of various reagents. The most common method involves the reaction of 3-(trifluoromethyl)aniline with 2-(prop-2-yn-1-yl)-1,3-thiazole-4-carboxylic acid, followed by cyclization with hydrazine hydrate. The resulting product is then treated with acetic anhydride to form the final compound.
Wissenschaftliche Forschungsanwendungen
6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have potential applications in scientific research. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been investigated for its potential as an anticancer agent, with promising results in preclinical studies.
Eigenschaften
Produktname |
6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C13H11F3N4S |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
6-propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H11F3N4S/c1-7(2)11-19-20-10(17-18-12(20)21-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3 |
InChI-Schlüssel |
RADPFEMHTRGETQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC(=CC=C3)C(F)(F)F |
Kanonische SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
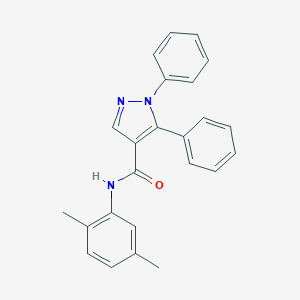
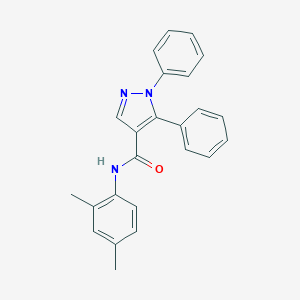
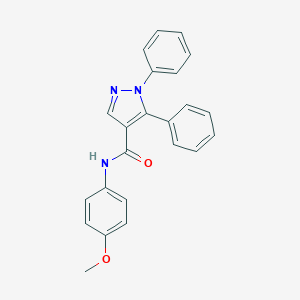
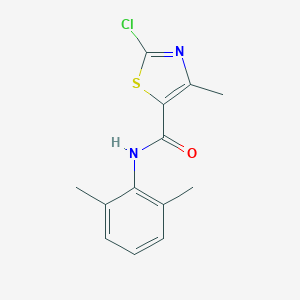
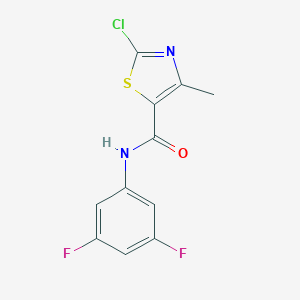
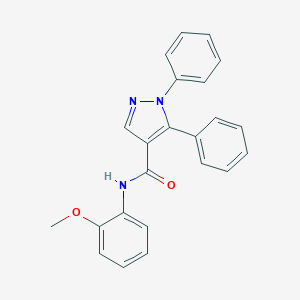
![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)
